molecular formula C10H11KS2 B14504592 Potassium 2-phenyl-1,3-dithian-2-ide CAS No. 64725-17-3

Potassium 2-phenyl-1,3-dithian-2-ide

Cat. No.: B14504592
CAS No.: 64725-17-3
M. Wt: 234.4 g/mol
InChI Key: FXTLOINUXNHWGW-UHFFFAOYSA-N
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Description

Potassium 2-phenyl-1,3-dithian-2-ide is an organosulfur compound that features a dithiane ring with a phenyl group attached. This compound is known for its versatility in organic synthesis, particularly as an acyl anion equivalent. The presence of the dithiane ring imparts unique chemical properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-phenyl-1,3-dithian-2-ide can be synthesized through the reaction of 2-phenyl-1,3-dithiane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-phenyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves alkyl halides and an aprotic solvent like THF.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.

Major Products Formed

    Nucleophilic Substitution: 2-alkyl derivatives of 2-phenyl-1,3-dithiane.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

Mechanism of Action

The mechanism of action of potassium 2-phenyl-1,3-dithian-2-ide involves the generation of a carbanion at the 2-position of the dithiane ring. This carbanion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-phenyl-1,3-dithian-2-ide is unique due to its ability to act as a stable acyl anion equivalent, making it highly valuable in organic synthesis. Its stability and reactivity profile distinguish it from other similar compounds, allowing for more versatile applications in chemical transformations .

Properties

CAS No.

64725-17-3

Molecular Formula

C10H11KS2

Molecular Weight

234.4 g/mol

InChI

InChI=1S/C10H11S2.K/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2;/q-1;+1

InChI Key

FXTLOINUXNHWGW-UHFFFAOYSA-N

Canonical SMILES

C1CS[C-](SC1)C2=CC=CC=C2.[K+]

Origin of Product

United States

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